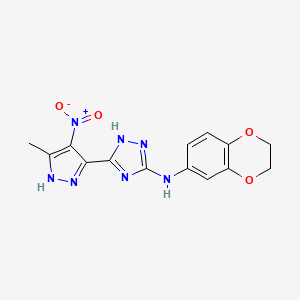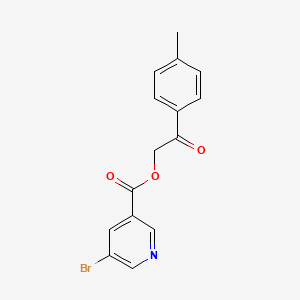![molecular formula C32H28N6S2 B11485467 2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)](/img/structure/B11485467.png)
2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The starting materials often include substituted thienopyridines and hydrazine derivatives. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydrazine derivatives.
Scientific Research Applications
2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENE
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Known for their diverse biological activities.
Hydrazone derivatives: Studied for their potential therapeutic effects.
Uniqueness
The uniqueness of 2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C32H28N6S2 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-[(E)-N-[(E)-[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethylidene]amino]-C-phenylcarbonimidoyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C32H28N6S2/c1-17-15-19(3)35-31-23(17)25(33)29(39-31)27(21-11-7-5-8-12-21)37-38-28(22-13-9-6-10-14-22)30-26(34)24-18(2)16-20(4)36-32(24)40-30/h5-16H,33-34H2,1-4H3/b37-27+,38-28+ |
InChI Key |
CDVXADBRIBMMHH-RIGUPBQNSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C(=N/N=C(/C3=C(C4=C(S3)N=C(C=C4C)C)N)\C5=CC=CC=C5)/C6=CC=CC=C6)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=NN=C(C3=CC=CC=C3)C4=C(C5=C(S4)N=C(C=C5C)C)N)C6=CC=CC=C6)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485387.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11485390.png)
![1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B11485392.png)
![1-Benzothiophen-2-yl{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B11485399.png)
![diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11485429.png)

![Ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]propanoate](/img/structure/B11485454.png)
![5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11485457.png)
![N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11485473.png)
![3-cyclohexyl-N-{1,1,1,3,3,3-hexafluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-yl}propanamide](/img/structure/B11485476.png)
![1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11485477.png)

